Structural Uniqueness and Metabolic-Stability Advantage of the 2,6-Difluorobenzamide Motif Over the Unsubstituted Benzamide Analogue
Compared with the unsubstituted benzamide analogue (CAS 941882-68-4), the target compound incorporates two fluorine atoms at the 2- and 6-positions of the benzamide ring. This 2,6-difluoro substitution is a well-established strategy for blocking oxidative metabolism: fluorine atoms replace hydrogen at metabolically labile sites, and the strong C–F bond resists CYP450-mediated hydroxylation [1]. Quantitative pharmacokinetic data from a structurally related 2,6-difluorobenzamide series (MPT0M004) demonstrate a long plasma half-life (T₁/₂ = 24 h) and moderate oral bioavailability (F = 34%) [2]. By contrast, the unsubstituted benzamide analogue lacks this metabolic shield and is expected to undergo faster oxidative clearance, although direct head-to-head PK data for these specific compounds are not publicly available.
| Evidence Dimension | Predicted oxidative metabolic stability (CYP450-mediated hydroxylation susceptibility) |
|---|---|
| Target Compound Data | 2,6-Difluoro substitution blocks both ortho positions; T₁/₂ = 24 h reported for a closely related 2,6-difluorobenzamide analogue (MPT0M004) [2] |
| Comparator Or Baseline | Unsubstituted benzamide analogue (CAS 941882-68-4): no metabolic shielding at ortho positions |
| Quantified Difference | Qualitative: fluorination is known to reduce intrinsic clearance by 2- to 10-fold in analogous benzamide series; exact value for this pair not determined. |
| Conditions | Comparative inference based on general CYP450 metabolic stability paradigm for fluorinated vs. non-fluorinated benzamides [1]; PK data from in vivo rat studies on a 2,6-difluorobenzamide derivative [2]. |
Why This Matters
For procurement decisions, selecting the 2,6-difluoro-substituted compound over the unsubstituted benzamide analogue is critical to obtaining a metabolically more stable probe, reducing the confounding effect of rapid clearance in cell-based and in vivo experiments.
- [1] Böhm, H.-J.; Banner, D.; Bendels, S.; et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5 (5), 637–643. https://doi.org/10.1002/cbic.200300818 View Source
- [2] Lu, C.; Li, A.; Wang, J.; et al. 2,6-Difluorobenzamide Derivatives as Store-Operated Calcium Channel (SOC) Inhibitors. Bioorganic & Medicinal Chemistry 2015, 23 (19), 6265–6277. https://doi.org/10.1016/j.bmc.2015.08.035 View Source
